molecular formula C37H61BrN2O4 B114938 Rapacuronium bromide CAS No. 156137-99-4

Rapacuronium bromide

Número de catálogo: B114938
Número CAS: 156137-99-4
Peso molecular: 677.8 g/mol
Clave InChI: LVQTUXZKLGXYIU-GWSNJHLMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapacuronium bromide (ORG-9487) is an aminosteroidal, nondepolarizing neuromuscular blocking agent (NMBA) developed as a rapid-onset, short-to-medium-duration alternative to succinylcholine (suxamethonium chloride). Structurally, it shares a steroid backbone with other aminosteroid NMBAs like vecuronium and rocuronium but features a unique 16-N-allyl, 17β-propionate substitution . Key characteristics include:

  • Rapid onset: 1.2–1.8 minutes at 1.5 mg/kg (recommended intubating dose) .
  • Short duration: 10.2–16.5 minutes (single bolus) .
  • Metabolism: Rapid hepatic clearance (5.3–11.1 mL/kg/min) via ester hydrolysis to the active metabolite 3-desacetyl rapacuronium (ORG-9488), which has prolonged elimination in renal failure .
  • Clinical use: Initially intended for rapid-sequence intubation and short procedures but withdrawn in 2001 due to dose-related bronchospasm .

Análisis De Reacciones Químicas

El bromuro de rapacuronio experimenta varios tipos de reacciones químicas, incluidas la hidrólisis y las reacciones de sustitución. El compuesto se hidroliza a metabolitos activos, sin que el sistema del citocromo P450 intervenga en este proceso . Los reactivos comunes utilizados en estas reacciones incluyen agua y diversos ácidos o bases para facilitar la hidrólisis. Los principales productos formados a partir de estas reacciones son los metabolitos activos, que contribuyen a los efectos farmacológicos del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Characteristics

  • Mechanism of Action : Rapacuronium acts as a negative allosteric modulator of muscarinic acetylcholine receptors, inhibiting neuromuscular transmission by preventing acetylcholine from binding to its receptors at the neuromuscular junction .
  • Dosage and Administration : The recommended dose for endotracheal intubation is 1.5 mg/kg, which results in a rapid onset of action (approximately 1.2 to 1.8 minutes) and a short duration (10.2 to 16.5 minutes) .
  • Pharmacokinetics : The drug's clearance is approximately 0.45 L/h/kg, with a steady-state volume of distribution around 0.3 L/kg. Its pharmacokinetics are minimally affected by hepatic insufficiency but significantly impacted in patients with renal failure .

Clinical Applications

This compound has been studied extensively for its effectiveness in various surgical settings:

  • Endotracheal Intubation : It provides clinically acceptable intubating conditions in 68% to 89% of patients within one minute post-administration . Comparative studies have shown that rapacuronium has a more rapid onset than other nondepolarizing agents such as rocuronium and vecuronium .
  • Skeletal Muscle Relaxation : Additional boluses of rapacuronium can maintain muscle relaxation during short surgical procedures. However, multiple doses can lead to cumulative effects due to its active metabolite, which may prolong neuromuscular blockade .

Adverse Effects and Safety Concerns

Despite its efficacy, rapacuronium is associated with several adverse effects:

  • Bronchospasm : This was the most frequently reported adverse event, leading to the withdrawal of the drug from the market after several cases were linked to severe respiratory complications .
  • Other Side Effects : Tachycardia, hypotension, and injection site reactions were also noted but occurred less frequently .

Case Studies

  • Clinical Trials : In trials comparing rapacuronium with suxamethonium (a depolarizing neuromuscular blocker), rapacuronium demonstrated superior onset times and intubating conditions at similar doses . However, the risk of bronchospasm was significantly higher.
  • Post-Marketing Surveillance : Reports indicated that while rapacuronium was effective for rapid sequence induction, the incidence of bronchospasm prompted further investigation into its safety profile, ultimately leading to its market withdrawal .

Comparación Con Compuestos Similares

Comparative Analysis with Similar NMBAs

Succinylcholine (Suxamethonium Chloride)

Parameter Rapacuronium Bromide Succinylcholine
Onset Time 1.2–1.8 min (1.5 mg/kg) 0.8–1.2 min (1 mg/kg)
Duration 10–16.5 min 5–10 min
Mechanism Nondepolarizing Depolarizing
Recovery Slower spontaneous recovery; accelerated by neostigmine Rapid, spontaneous
Adverse Effects Bronchospasm (3.4%), tachycardia Hyperkalemia, myalgia
Key Advantage No hyperkalemia risk Gold standard for rapid intubation

Rocuronium Bromide

Parameter This compound Rocuronium Bromide
Potency (ED95) 1.0 mg/kg 0.6 mg/kg
Onset Time 1.2–1.8 min (1.5 mg/kg) 1.0–1.5 min (0.6–1.2 mg/kg)
Duration 10–16.5 min 30–50 min
Clearance 5.3–11.1 mL/kg/min 4.0 mL/kg/min
Metabolism Hepatic (active metabolite) Hepatic (no active metabolites)
Adverse Effects Bronchospasm Mild vagolytic effects
  • Clinical Context : Rapacuronium’s shorter duration made it preferable for brief procedures, whereas rocuronium’s intermediate duration suits longer surgeries .

Mivacurium Chloride

Parameter This compound Mivacurium Chloride
Onset Time 1.2–1.8 min 2–3 min
Duration 10–16.5 min 15–20 min
Metabolism Hepatic Plasma cholinesterase
Recovery Prolonged with renal failure Unaffected by organ dysfunction
Adverse Effects Bronchospasm Histamine release
  • Clinical Context : Both agents are short-acting, but mivacurium’s reliance on plasma cholinesterase limits use in patients with enzyme deficiency .

Cisatracurium Besylate

Parameter This compound Cisatracurium Besylate
Onset Time 1.2–1.8 min 2–3 min
Duration 10–16.5 min 20–35 min
Metabolism Hepatic (active metabolite) Hofmann elimination
Adverse Effects Bronchospasm Minimal cardiovascular effects
  • Clinical Context : Cisatracurium’s organ-independent metabolism makes it safer in renal/hepatic impairment, unlike rapacuronium .

Pharmacokinetic and Pharmacodynamic Considerations

Renal and Hepatic Impairment

  • Rapacuronium : Single-dose kinetics are minimally affected, but repeated doses or infusions prolong duration due to metabolite (ORG-9488) accumulation in renal failure .
  • Rocuronium : Prolonged duration in hepatic dysfunction due to reduced clearance .
  • Cisatracurium : Unaffected by organ dysfunction .

Recovery Profiles

  • Rapacuronium’s recovery to 70% T1/T0 (train-of-four ratio) is 13–20 minutes, slower than succinylcholine (2–3 minutes) but faster than rocuronium (>40 minutes) .
  • Neostigmine accelerates rapacuronium recovery when administered 2–5 minutes post-dose .

Adverse Effects and Clinical Withdrawal

Rapacuronium’s withdrawal stemmed from a 3.4% incidence of bronchospasm, often severe in rapid-sequence inductions . Comparatively:

  • Succinylcholine : Higher risk of hyperkalemia and myalgia.
  • Rocuronium : Rare anaphylaxis reports .
  • Mivacurium : Transient hypotension from histamine release .

Actividad Biológica

Rapacuronium bromide, an aminosteroid nondepolarizing neuromuscular blocking agent (NMBA), is primarily used in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

This compound exhibits a rapid onset of action, which is one of its most notable characteristics. At a dose of 1.5 mg/kg, it achieves maximal neuromuscular block within approximately 54 seconds . The effective dose required to produce 90% suppression of the first twitch response (ED90) is around 1.03 mg/kg . The rapid onset is attributed to the quick equilibration between plasma concentrations and the effect site, allowing for swift clinical effects comparable to succinylcholine .

Onset and Duration of Action

The onset time for rapacuronium ranges from 1.2 to 1.8 minutes , with a duration of action typically between 10.2 to 16.5 minutes in adults undergoing elective surgery . This rapid onset makes it suitable for situations requiring immediate muscle relaxation.

Parameter Value
ED901.03 mg/kg
Onset Time1.2 - 1.8 minutes
Duration of Action10.2 - 16.5 minutes

Pharmacokinetics

Rapacuronium undergoes hepatic metabolism, primarily through hydrolysis at the acetyloxy-ester bond, producing a major active metabolite known as the 3-hydroxy metabolite . This metabolite has a slower onset but greater potency compared to rapacuronium itself, with an ED90 of 0.46 mg/kg . The plasma clearance rate for rapacuronium is approximately 7-8 ml/kg/min , and it does not exhibit significant prolongation of effects in patients with hepatic or renal impairment .

Metabolism and Elimination

The elimination pathways for rapacuronium include both urine and feces, with around 56% excreted by these routes after administration . The pharmacokinetics can vary significantly in patients with end-stage renal disease (ESRD), where the concentration of the 3-hydroxy metabolite remains elevated longer compared to normal individuals .

Clinical Efficacy

In clinical studies, rapacuronium has demonstrated comparable efficacy to other NMBA agents such as rocuronium and vecuronium. It produced clinically acceptable intubating conditions in 68% to 89% of patients within one minute after administration . Furthermore, additional boluses can maintain muscle relaxation during short surgical procedures; however, recovery times may be slower than those seen with depolarizing agents like succinylcholine .

Comparative Studies

A comparative analysis revealed that at a dose of 1.5 mg/kg , rapacuronium had a more rapid onset than mivacurium and similar or faster onset compared to rocuronium:

Agent Onset Time (minutes) ED90 (mg/kg)
Rapacuronium1.2 - 1.81.03
Rocuronium~20.3
Mivacurium~20.25

Safety Profile

The safety profile of rapacuronium includes some adverse effects, with bronchospasm being the most commonly reported event (3.4% incidence) . Other side effects include tachycardia and hypotension, although these occur at lower rates (1.6% and 0.9%, respectively) . Overall, the incidence of drug-related adverse events appears similar when compared to suxamethonium chloride .

Case Studies

In a study involving various patient populations—including those with renal or hepatic dysfunction—rapacuronium maintained consistent efficacy across demographics, demonstrating its versatility as an NMBA .

Example Case Study

  • Patient Group : Adults undergoing elective surgery
  • Dosage : Rapacuronium 1.5 mg/kg
  • Outcome : Clinically acceptable intubating conditions achieved in up to 89% of patients within one minute.

Q & A

Basic Research Questions

Q. What are the primary pharmacodynamic characteristics of rapacuronium bromide that distinguish it from other nondepolarizing neuromuscular blockers?

this compound exhibits rapid onset due to its low potency (ED50 ~1 mg/kg) and rapid equilibration between plasma and effect sites, attributed to limited partitioning into the neuromuscular junction. This contrasts with higher-potency agents like rocuronium, which have slower onset due to deeper tissue distribution. Methodologically, semiparametric pharmacokinetic-pharmacodynamic (PK/PD) modeling using linear interpolation of plasma concentrations and Hill equations can quantify these dynamics, particularly when comparing twitch depression at the adductor pollicis and laryngeal muscles .

Q. How does this compound’s onset/offset profile compare to succinylcholine in clinical settings?

While rapacuronium achieves comparable onset times (~1.5 minutes) to succinylcholine at the laryngeal adductors, its recovery index (8.8 ± 1.6 minutes) is significantly longer than succinylcholine’s 2–3 minutes. Experimental designs should use train-of-four (TOF) stimuli and normalized twitch tension measurements across muscle groups to capture these differences. Arterial and venous plasma sampling paired with effect-site modeling can clarify discrepancies in recovery kinetics .

Q. What experimental models are used to assess this compound’s efficacy at the adductor pollicis versus laryngeal adductor muscles?

Studies typically employ supramaximal electrical stimulation of the ulnar nerve (adductor pollicis) and direct laryngeal adductor muscle monitoring via tracheal pressure sensors. Normalization of twitch tension to pre-drug baselines and calculation of T1 (first twitch in TOF) recovery rates are critical. Differences in muscle blood flow and acetylcholine receptor density must be controlled for using standardized anesthesia protocols .

Q. What are the critical factors in designing dose-response studies for this compound to account for inter-individual variability?

Dose-response studies should incorporate:

  • Stratification by age, renal/hepatic function, and co-administered anesthetics.
  • Measurement of both parent drug and active metabolite (ORG9488) concentrations.
  • Use of Hill equations to model potency (ED50) and steepness of dose-response curves. Standardized stabilization periods (≥15 minutes pre-dosing) minimize baseline variability .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported recovery indices between rapacuronium and succinylcholine?

Contradictions arise from differences in dosing multiples (e.g., 2×ED50 for rapacuronium vs. 3–4×ED50 for succinylcholine). Advanced PK/PD modeling with Bayesian hierarchical frameworks can adjust for dose-dependent effects. Cohort studies using automated anesthesia databases (e.g., historical controls) paired with propensity score matching can isolate confounding variables like bronchospasm risk .

Q. How do hepatic and renal impairments influence the pharmacokinetics of this compound and its active metabolite ORG9488?

Rapacuronium’s plasma clearance (7–8 mL/kg/min) is primarily hepatic, while ORG9488 (clearance: 1.28 mL/kg/min) accumulates in renal failure. Methodologically, population PK models with nonlinear mixed-effects (NONMEM) should quantify metabolite contributions to prolonged blockade. Single-dose studies may underestimate risks; prolonged infusions in animal models better mimic clinical accumulation .

Q. What are the implications of this compound’s allosteric modulation of muscarinic acetylcholine receptors (mAChRs) in preclinical models?

Rapacuronium’s mAChR modulation may explain off-target bronchospasm. In vitro assays using CHO cells expressing human M3 receptors can quantify allosteric binding affinity (pKi) and functional antagonism (calcium flux assays). Cross-reactivity studies with histamine release assays (e.g., basophil activation tests) are needed to differentiate receptor-mediated vs. anaphylactoid mechanisms .

Q. How can automated anesthesia databases be leveraged to assess post-market safety profiles of withdrawn neuromuscular blockers like this compound?

Retrospective case-control studies using structured query language (SQL) to extract bronchospasm incidents (ICD-10 codes) and link them to intraoperative rapacuronium exposure. Propensity score-adjusted regression models can calculate relative risks vs. comparators (e.g., rocuronium). Natural language processing (NLP) of free-text anesthesia records improves adverse event capture .

Propiedades

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQTUXZKLGXYIU-GWSNJHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048823
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156137-99-4
Record name Rapacuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156137-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rapacuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156137-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAPACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.